

GANESH: Application Notes and Protocols for Genetic Analysis of Human Genomes

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Introduction

GANESH (Genetic Analysis and Annotation of Human and Other Genomes) is a specialized software package designed for the in-depth genetic analysis of specific regions within human and other genomes.[1][2] It facilitates the creation of a self-updating, local database that integrates DNA sequence data, mapping information, and various annotations for a defined genomic interval.[1][2] This resource is particularly tailored for research groups focused on positional cloning and identifying disease-susceptibility variants within circumscribed genomic regions, typically less than 10-20 centimorgans (cM).[1] Unlike large-scale genome browsers, GANESH is designed to compile an exhaustive and inclusive collection of potential genes and genomic features for subsequent experimental validation.[1]

The core strength of GANESH lies in its ability to automate the retrieval, assimilation, and analysis of data from multiple distributed sources, ensuring that the local database remains current.[1][2] The software features a modular architecture, including components for data assimilation, a relational database backend, an updating module, and a Java-based graphical user interface for data navigation and visualization.[1][2]

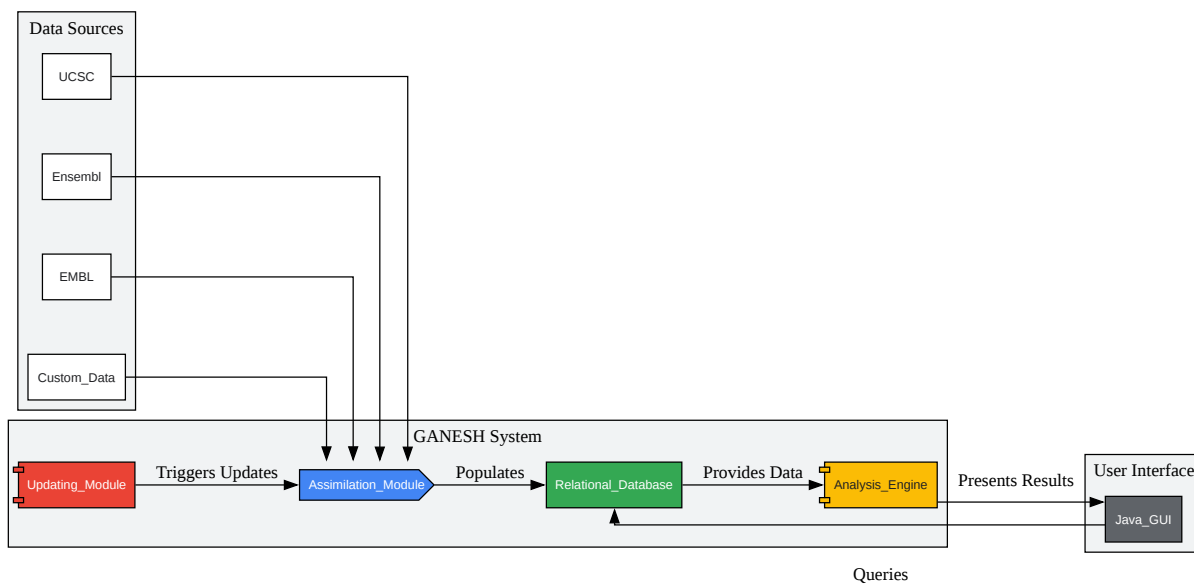
Key Applications in Human Genome Analysis

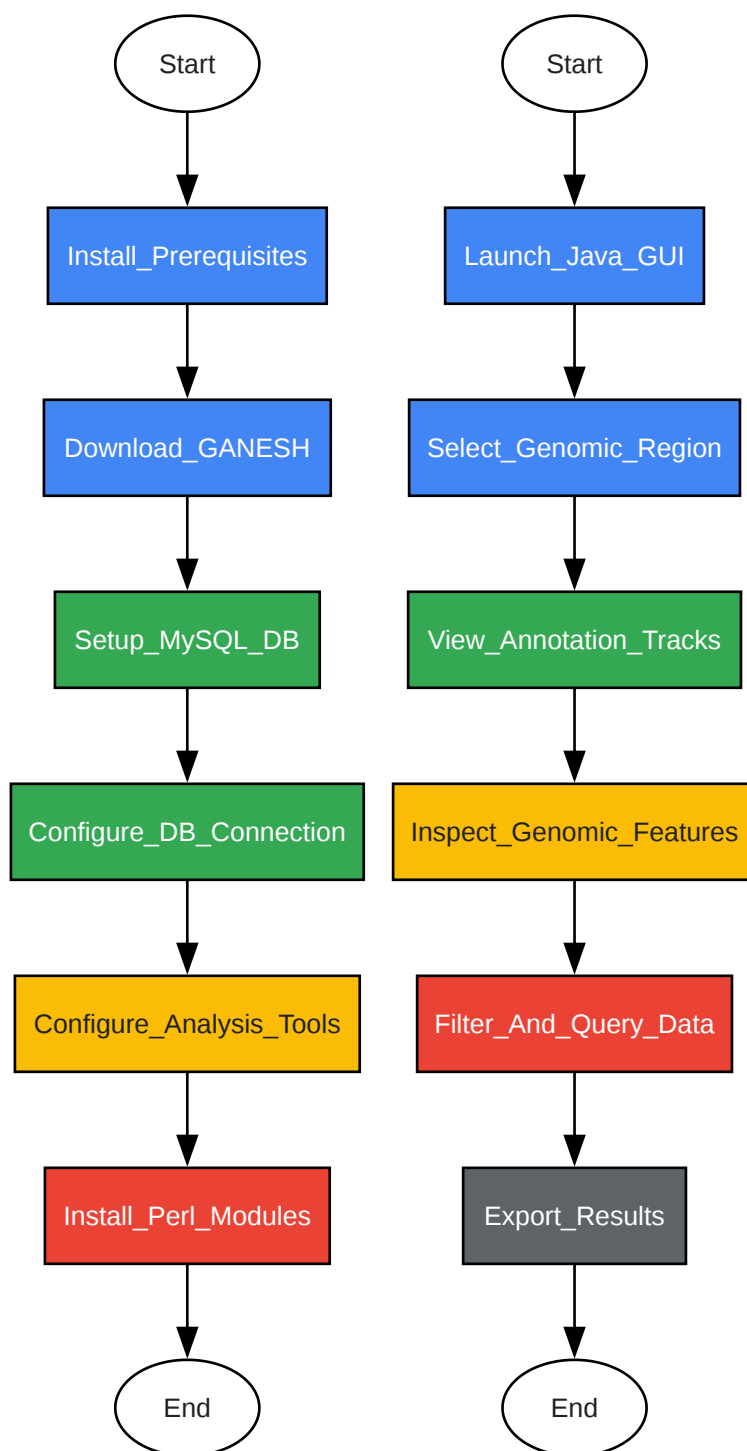
- **Regional Genomic Annotation:** Creating a detailed and customized annotation database for a specific genomic locus associated with a disease or trait of interest.

- **Gene Discovery:** Identifying a comprehensive list of known and predicted genes and exons within a target region for further investigation.[\[1\]](#)
- **Candidate Gene Prioritization:** Integrating various lines of evidence, such as sequence similarity, in silico gene predictions, and comparative genomics, to prioritize candidate genes for mutational screening.
- **Data Integration:** Consolidating disparate genomic data types (e.g., DNA sequence, genetic markers, expression data) into a unified and readily accessible local database.

System Architecture and Workflow

The GANESH system is built upon a modular framework that automates the process of data gathering, analysis, and presentation. The general workflow involves defining a genomic region of interest, from which the system downloads and processes relevant data, and populates a local database. This database is then accessible through a graphical interface for analysis.





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References

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- 2. GANESH: software for customized annotation of genome regions - PubMed [pubmed.ncbi.nlm.nih.gov]
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